Magnesium, bromo[(2-fluorophenyl)methyl]-
Description
Historical Context and Significance of Grignard Reagents in Organic Synthesis
The discovery of Grignard reagents by French chemist François Auguste Victor Grignard in 1900 marked a pivotal moment in organic chemistry. numberanalytics.com This discovery, for which he was awarded the Nobel Prize in Chemistry in 1912, introduced a new class of organomagnesium compounds with the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen. numberanalytics.comnumberanalytics.comdrughunter.com These reagents are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent. cas.cnnih.gov
The significance of Grignard reagents lies in their exceptional ability to form carbon-carbon bonds, a fundamental process in organic synthesis. numberanalytics.comcas.cnchinesechemsoc.org The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and capable of attacking a wide range of electrophilic functional groups, most notably the carbonyl group of aldehydes and ketones to produce alcohols. chinesechemsoc.orgepo.org Their versatility extends to reactions with esters, carbon dioxide (to form carboxylic acids), and epoxides, making them indispensable tools for constructing complex organic molecules from simpler precursors. nih.govnumberanalytics.com The impact of Grignard's work is evident in the vast number of publications and applications that have emerged since his initial discovery, solidifying the Grignard reaction as a cornerstone of modern synthetic chemistry. numberanalytics.comacs.org
Unique Aspects and Research Importance of Fluorine in Organometallic Chemistry
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comgoogle.com Fluorine is the most electronegative element, and its small size allows it to often replace hydrogen without significant steric hindrance. chinesechemsoc.orgacs.org These characteristics impart unique properties to fluorinated compounds, making them highly valuable in various fields, particularly medicinal chemistry and materials science. drughunter.comlifetechnology.comnih.gov
In drug design, the incorporation of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability. numberanalytics.comnih.govchinesechemsoc.orgacs.orgepa.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage and thus prolonging the drug's activity. The high electronegativity of fluorine can also influence the acidity or basicity of nearby functional groups, which can be a crucial factor in a drug's pharmacokinetic profile. nih.govnumberanalytics.com Consequently, a significant percentage of modern pharmaceuticals and agrochemicals contain fluorine. chinesechemsoc.orgnih.gov
The development of methods to introduce fluorine into organic molecules, a process known as fluorination, is a vibrant area of research. numberanalytics.comdovepress.com This has led to the emergence of organofluorine chemistry, a sub-discipline that explores the synthesis and application of these unique compounds. drughunter.comnih.govrsc.org The synthesis of fluorinated organometallic reagents, including fluorinated Grignard reagents, is a key focus within this field, as it provides a direct route to more complex fluorinated molecules. nih.govresearchgate.net
Overview of Research on Magnesium, bromo[(2-fluorophenyl)methyl]- and Related Fluorinated Organomagnesium Species
"Magnesium, bromo[(2-fluorophenyl)methyl]-" is a fluorinated Grignard reagent that has garnered attention for its utility in the synthesis of important pharmaceutical intermediates. It is typically prepared from the corresponding 2-fluorobenzyl halide. Research has shown that this Grignard reagent can be synthesized from either 2-fluorobenzyl bromide or the more economical 2-fluorobenzyl chloride. epo.orgresearchgate.net
A significant application of this reagent is in the synthesis of cyclopropyl-(2-fluorophenyl)methanone. epo.orggoogle.comgoogleapis.com This ketone is a key intermediate in the production of prasugrel, a potent antiplatelet drug used to prevent blood clots. researchgate.net The reaction involves the coupling of the 2-fluorobenzylmagnesium halide with a cyclopropanecarbonyl derivative. numberanalytics.comresearchgate.net
The reactivity of fluorinated Grignard reagents like "Magnesium, bromo[(2-fluorophenyl)methyl]-" is influenced by the position of the fluorine atom on the aromatic ring. The ortho-fluorine substituent in this compound can affect its nucleophilicity and stability due to both electronic and steric effects.
Below is a data table summarizing key information about the synthesis and reactivity of "Magnesium, bromo[(2-fluorophenyl)methyl]-" and a related compound.
| Compound Name | Precursor | Solvent | Key Reaction | Product | Yield | Reference |
| Magnesium, bromo[(2-fluorophenyl)methyl]- | 2-Fluorobenzyl bromide | Diethyl ether | Reaction with cyclopropanecarbonitrile | Cyclopropyl-(2-fluorophenyl)methanone | ~70% | epo.org |
| Magnesium, chloro[(2-fluorophenyl)methyl]- | 2-Fluorobenzyl chloride | Diethyl ether | Reaction with cyclopropanecarbonitrile | Cyclopropyl-(2-fluorophenyl)methanone | ~69% | epo.org |
| Magnesium, chloro[(2-fluorophenyl)methyl]- | 2-Fluorobenzyl chloride | tert-Butyl methyl ether | Reaction with cyclopropanecarboxylic acid dimethylamide | Cyclopropyl-(2-fluorophenyl)methanone | ~80% | researchgate.net |
Scope and Objectives of Current Research Trends in Fluorinated Organometallic Chemistry
The field of fluorinated organometallic chemistry is continuously evolving, driven by the increasing demand for novel fluorinated compounds in various sectors. Current research trends are focused on several key areas.
One major objective is the development of new, more efficient, and selective fluorinating agents. numberanalytics.comchinesechemsoc.org While traditional methods exist, there is a push for reagents that are safer, more environmentally friendly, and can be used under milder reaction conditions. numberanalytics.comnumberanalytics.com This includes the design of novel electrophilic and nucleophilic fluorinating reagents. numberanalytics.comchinesechemsoc.org
Another significant trend is the advancement of catalytic methods for fluorination. numberanalytics.comcas.cnchinesechemsoc.orgnih.gov Transition-metal catalysis, in particular, offers the potential for highly selective and efficient C-F bond formation, including late-stage fluorination of complex molecules. cas.cnacs.org This is highly desirable in drug discovery, where the ability to introduce fluorine at a late stage of a synthetic sequence can significantly accelerate the development of new drug candidates. cas.cn
Sustainability is also a growing concern in organofluorine chemistry. numberanalytics.com Researchers are exploring greener synthetic routes, including the use of more benign solvents, reducing waste, and developing methods for the recycling and reuse of fluorinated compounds. numberanalytics.com
Furthermore, the integration of computational methods and machine learning is an emerging trend. numberanalytics.com These tools can help in predicting the properties of new fluorinated molecules and in optimizing reaction conditions for their synthesis, thereby accelerating the discovery and development process. numberanalytics.com The future of fluorinated organometallic chemistry will likely see continued innovation in these areas, leading to the creation of new materials and pharmaceuticals with enhanced properties and a reduced environmental footprint. numberanalytics.comnumberanalytics.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;1-fluoro-2-methanidylbenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYAXZWZSJHLQA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1F.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Magnesium, Bromo 2 Fluorophenyl Methyl
Direct Insertion of Magnesium into Halogenated Precursors
The most conventional and widely utilized method for preparing Grignard reagents, including Magnesium, bromo[(2-fluorophenyl)methyl]-, is through the direct insertion of magnesium metal into the carbon-halogen bond of a suitable precursor. chemguide.co.ukbyjus.commasterorganicchemistry.com In this case, the precursor is 2-fluorobenzyl bromide. The reaction involves the oxidative addition of elemental magnesium to the organohalide, forming the organomagnesium compound. ethz.ch This process is foundational in organometallic chemistry, providing a direct route to highly nucleophilic carbon species. libretexts.org
The general reaction is as follows: R-X + Mg → R-MgX shaalaa.commnstate.edu
For this specific compound, the reaction is: 2-FC₆H₄CH₂Br + Mg → 2-FC₆H₄CH₂MgBr
Research has documented the successful synthesis of related compounds, such as 2-fluorobenzyl magnesium chloride, via this direct insertion method, underscoring its applicability. researchgate.net
Role of Anhydrous Conditions and Inert Atmosphere
The synthesis of Grignard reagents is highly sensitive to protic substances, especially water. chemguide.co.uk Magnesium, bromo[(2-fluorophenyl)methyl]- is a potent base and nucleophile that reacts readily with acidic protons, such as those in water, alcohols, or carboxylic acids. masterorganicchemistry.comlibretexts.orgsigmaaldrich.com This reaction quenches the Grignard reagent, converting it into an alkane (2-fluorotoluene in this instance) and a magnesium halide salt, thereby reducing the yield of the desired product. shaalaa.comyoutube.comquora.com
R-MgX + H₂O → R-H + Mg(OH)X quora.com
To prevent this, the entire synthetic procedure must be conducted under strictly anhydrous (water-free) conditions. This involves:
Thoroughly drying all glassware in an oven prior to use. libretexts.org
Using anhydrous solvents, which are typically distilled or passed through drying agents. youtube.comquora.com
Maintaining an inert atmosphere, usually with nitrogen or argon gas, throughout the reaction to exclude atmospheric moisture and oxygen. youtube.comresearchgate.net
Activation Strategies for Magnesium Metal
A common challenge in Grignard synthesis is the initiation of the reaction. This is due to a passivating layer of magnesium oxide (MgO) that forms on the surface of the magnesium metal, inhibiting its reaction with the organic halide. byjus.comstackexchange.com To overcome this, several activation strategies are employed to break this oxide layer and expose fresh, reactive magnesium surfaces. stackexchange.com
| Activation Method | Description | Mechanism of Action |
| Iodine | A small crystal of iodine is added to the magnesium turnings. stackexchange.comresearchgate.net It is a very common and effective method. | Iodine reacts with a small amount of magnesium to form magnesium iodide (MgI₂). reddit.com This process etches the MgO layer and exposes the underlying reactive metal. stackexchange.comreddit.com A patent for a related synthesis specifically mentions sublimating iodine onto the magnesium before beginning the reaction. researchgate.net |
| 1,2-Dibromoethane | A small amount is added to initiate the reaction. | It reacts with magnesium to produce ethylene (B1197577) gas and magnesium bromide. The formation of gas bubbles provides a visual cue that the reaction has started, and the process cleans the magnesium surface. stackexchange.com |
| Mechanical Methods | Physically breaking the oxide layer. | This can be achieved by crushing the magnesium pieces in the flask with a glass rod or by vigorous stirring of the magnesium turnings. byjus.comresearchgate.netstackexchange.com |
| Preformed Grignard Reagent | A small amount of a previously prepared Grignard reagent is added as an initiator. stackexchange.com | This can help to clean the surface and initiate the reaction of the bulk material. |
These strategies increase the density of reactive sites on the magnesium surface, facilitating a smoother and more reliable reaction initiation. acs.org
Solvent Effects in Grignard Reagent Formation (e.g., Diethyl Ether vs. Tetrahydrofuran)
The choice of solvent is crucial for the successful formation and stabilization of Magnesium, bromo[(2-fluorophenyl)methyl]-. Ethereal, aprotic solvents are required for this reaction. quora.comquora.com Diethyl ether and tetrahydrofuran (B95107) (THF) are the most commonly used solvents. acs.orgquora.com
The primary roles of the solvent are:
Solvation and Stabilization : The lone pair of electrons on the oxygen atom of the ether coordinates with the electron-deficient magnesium center of the Grignard reagent. quora.comquora.com This forms a soluble complex, stabilizing the highly reactive organometallic species. quora.comwikipedia.org
Aprotic Nature : These solvents lack acidic protons, preventing them from reacting with and destroying the Grignard reagent. quora.comquora.com
A comparison between the two most common solvents reveals distinct advantages for THF in many cases.
| Solvent | Boiling Point | Polarity | Key Characteristics |
| Diethyl Ether | 34.6 °C stackexchange.com | Less Polar brainly.com | Traditionally used and effective for many Grignard preparations. Its low boiling point can make it safer for some applications but may lead to slower reactions. researchgate.netstackexchange.com |
| Tetrahydrofuran (THF) | 66 °C stackexchange.com | More Polar brainly.com | Often preferred due to its higher polarity, which better stabilizes the polar Grignard reagent. brainly.com The oxygen atom's lone pairs are more sterically accessible for coordination compared to diethyl ether. stackexchange.com The higher boiling point allows reactions to be run at higher temperatures, often resulting in faster reaction rates. stackexchange.com |
The choice of solvent can also influence the complex solution structure of the Grignard reagent, known as the Schlenk equilibrium, which describes the balance between the monomer (RMgX), dimer, and other oligomeric forms. acs.orgquora.comtcichemicals.com
Alternative Preparation Routes for Magnesium, bromo[(2-fluorophenyl)methyl]-
While direct insertion is common, alternative methods exist that can offer advantages, particularly for substrates with sensitive functional groups.
Metal-Halogen Exchange Reactions for Fluorinated Aryl/Alkyl Substrates
Metal-halogen exchange is a powerful alternative for synthesizing Grignard reagents, especially those that are difficult to prepare via direct insertion. sigmaaldrich.comwikipedia.org This method involves the reaction of an organic halide with a pre-formed organomagnesium compound, typically an alkylmagnesium halide like isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide. wikipedia.orgharvard.edu
The general reaction is: R-X + R'-MgX' ⇌ R-MgX' + R'-X harvard.edu
This reaction is an equilibrium process, driven towards the formation of the more stable organometallic species. ethz.ch It is particularly effective for preparing aryl Grignard reagents from aryl bromides or iodides. wikipedia.orgharvard.edu A significant advantage is that the exchange can often be carried out at low temperatures, which helps to preserve sensitive functional groups that would not survive the higher temperatures often required for direct magnesium insertion. sigmaaldrich.com
The efficiency of this exchange can be dramatically improved by the addition of lithium chloride (LiCl). drughunter.comresearchgate.net The resulting i-PrMgCl·LiCl mixture, often called a "Turbo-Grignard" reagent, is highly effective at facilitating the exchange even with less reactive organic halides. ethz.ch This approach would be a viable pathway for converting 2-fluorobenzyl bromide into its corresponding Grignard reagent.
Metal-Hydrogen Interconversion Reactions
Metal-hydrogen interconversion, also known as direct magnesiation or deprotonation, is another potential, though less common, route for generating organomagnesium compounds. This reaction involves the deprotonation of a carbon-hydrogen bond by a strong, pre-existing Grignard reagent base. The feasibility of this method depends on the acidity of the C-H bond in the substrate. While highly developed for organolithium chemistry, it is less frequently used for Grignard reagents. The synthesis of Magnesium, bromo[(2-fluorophenyl)methyl]- via this route would require the deprotonation of 2-fluorotoluene (B1218778) at the benzylic position, which would necessitate a very strong and likely sterically hindered magnesium amide base to avoid nucleophilic attack. While research by the Knochel group has shown that direct magnesiation of certain C-H bonds is possible in the presence of LiCl, this remains a more specialized technique compared to direct insertion and halogen exchange. researchgate.net
Electrochemical Synthesis Approaches for Organomagnesium Reagents
The electrochemical synthesis of Grignard reagents, including Magnesium, bromo[(2-fluorophenyl)methyl]-, is predicated on the anodic dissolution of a magnesium metal electrode in the presence of the corresponding organic halide. This process circumvents the often-problematic initiation step required in conventional synthesis and allows for the formation of Grignard reagents from less reactive halides.
The fundamental principle involves a two-electrode system, typically in an undivided cell, where the magnesium acts as a sacrificial anode. When a potential is applied, the magnesium anode oxidizes to Mg²⁺ ions, which then react with the organic halide present in the electrolyte solution. The cathode serves to complete the electrical circuit.
A key challenge in the electrochemical synthesis of Grignard reagents is the passivation of the magnesium anode surface. This can occur through the formation of an insulating layer of magnesium oxide or by side reactions with the electrolyte or solvent. To mitigate this, various strategies have been developed, including the use of specific electrolytes, such as room-temperature ionic liquids (RTILs), and the careful selection of solvents, with tetrahydrofuran (THF) being a common choice due to its ability to stabilize the Grignard reagent. technion.ac.ilresearchgate.net
While specific research detailing the electrochemical synthesis of Magnesium, bromo[(2-fluorophenyl)methyl]- is limited, the general principles can be applied. The synthesis would involve the electrolysis of a solution of 1-bromo-2-(fluoromethyl)benzene in an appropriate solvent and electrolyte, using a magnesium anode. The general reaction at the anode can be represented as:
Anode: Mg → Mg²⁺ + 2e⁻ In solution: Mg²⁺ + R-Br + 2e⁻ → RMgBr
The efficiency and yield of the reaction are highly dependent on parameters such as current density, electrode potential, solvent, and electrolyte composition. For instance, studies on the electrochemical synthesis of ethylmagnesium bromide (EtMgBr) have demonstrated the feasibility of this approach, providing a model for the synthesis of other Grignard reagents. technion.ac.il In these studies, a constant potential was applied to a cell with magnesium working and counter electrodes in an electrolyte solution containing bromoethane (B45996) and a mixture of an ionic liquid and THF. technion.ac.il
The table below outlines the general parameters and findings from research on the electrochemical synthesis of Grignard reagents, which would be foundational for developing a specific protocol for Magnesium, bromo[(2-fluorophenyl)methyl]-.
| Parameter | Typical Range/Value | Significance |
| Anode Material | Magnesium (sacrificial) | Source of magnesium for the Grignard reagent. |
| Cathode Material | Platinum, Magnesium | Completes the electrical circuit. |
| Solvent | Tetrahydrofuran (THF), Diethyl ether | Stabilizes the formed Grignard reagent. |
| Electrolyte | Room-Temperature Ionic Liquids (e.g., BMPTFSI), Supporting salts (e.g., LiClO₄) | Provides conductivity and can influence anode passivation. |
| Precursor | 2-fluorobenzyl bromide | The organic halide from which the Grignard reagent is formed. |
| Cell Type | Undivided cell | Simplifies the experimental setup. |
| Control Mode | Potentiostatic (constant potential) or Galvanostatic (constant current) | Affects the rate and efficiency of the reaction. |
This table presents generalized data based on the electrochemical synthesis of various Grignard reagents. Specific values for Magnesium, bromo[(2-fluorophenyl)methyl]- would require experimental determination.
Further research into the electrochemical synthesis of fluorinated benzyl (B1604629) Grignard reagents is necessary to establish optimized conditions and provide detailed research findings, including current efficiency and product yields for Magnesium, bromo[(2-fluorophenyl)methyl]-.
Mechanistic Insights into the Formation and Reactivity of Magnesium, Bromo 2 Fluorophenyl Methyl
Mechanistic Pathways of Grignard Reagent Formation
The synthesis of a Grignard reagent from an organic halide and magnesium metal is not a simple insertion reaction but rather a multi-step process involving radical species and surface chemistry.
The formation of Grignard reagents is widely understood to proceed through a non-chain radical mechanism. utexas.edu This process is initiated by the transfer of an electron from the magnesium metal to the organic halide, in this case, (2-fluorophenyl)methyl bromide.
The key steps in this mechanism are:
Rate-Determining Electron Transfer : The initial and rate-limiting step involves the transfer of a single electron from the magnesium atom to the carbon-bromine bond of the organic halide. utexas.edu This generates a radical anion which rapidly fragments.
Formation of Radical Intermediates : This fragmentation results in the formation of a (2-fluorophenyl)methyl radical (•CH₂C₆H₄F) and a bromide anion (Br⁻). The magnesium becomes a radical cation (Mg⁺•). utexas.edu
Radical Coupling : The highly reactive (2-fluorophenyl)methyl radical then couples with the magnesium radical cation at or near the metal surface to form the final Grignard reagent, Magnesium, bromo[(2-fluorophenyl)methyl]-. utexas.edu
The existence of free radical intermediates in Grignard formation has been substantiated through experimental studies, including radical trapping experiments. acs.orgharvard.edu These radical intermediates are also responsible for the formation of common side products, such as the Wurtz coupling product (1,2-bis(2-fluorophenyl)ethane), which arises from the dimerization of two (2-fluorophenyl)methyl radicals. researchgate.net Research suggests that these radical reactions predominantly occur with "surface-adherent" radicals, rather than with radicals that have diffused freely into the bulk solution. alfredstate.edu
Table 1: Key Species in the Non-Chain Radical Formation of Magnesium, bromo[(2-fluorophenyl)methyl]-
| Species Name | Formula | Role in Mechanism |
| (2-fluorophenyl)methyl bromide | C₇H₆BrF | Reactant |
| Magnesium | Mg | Reactant; Electron Donor |
| (2-fluorophenyl)methyl radical | •CH₂C₆H₄F | Intermediate |
| Magnesium radical cation | Mg⁺• | Intermediate |
| Magnesium, bromo[(2-fluorophenyl)methyl]- | C₇H₆BrFMg | Product |
| 1,2-bis(2-fluorophenyl)ethane | C₁₄H₁₂F₂ | Wurtz Coupling Side Product |
The initiation of the Grignard reaction is fundamentally a Single-Electron Transfer (SET) event. chemeurope.comstackexchange.com An electron is transferred from the metallic magnesium to the organic halide, representing the core of the initiation process. stackexchange.com This SET from the metal surface to the (2-fluorophenyl)methyl bromide molecule is what triggers the formation of the radical intermediates discussed previously.
While SET is the universally accepted initiation step for the formation of the Grignard reagent, its role in the subsequent reactions of the reagent with other substrates is more nuanced. For example, the reaction of Grignard reagents with certain aromatic ketones may proceed via an SET mechanism, whereas reactions with most aliphatic aldehydes and ketones are believed to follow a concerted, two-electron pathway. nih.govresearchgate.netacs.org In the context of Grignard reagent formation itself, however, the initial SET is the critical, indispensable step that moves the reaction forward from the starting materials. chemeurope.com This process effectively transforms the electrophilic carbon of the (2-fluorophenyl)methyl bromide into the highly nucleophilic carbon of the resulting organomagnesium compound. utexas.edu
As a heterogeneous reaction, the formation of Magnesium, bromo[(2-fluorophenyl)methyl]- occurs at the interface between the solid magnesium metal and the ethereal solution. alfredstate.edubyjus.com The condition of the magnesium surface is therefore of paramount importance.
Surface Passivation and Activation : Magnesium metal is typically coated with a passivating layer of magnesium oxide or hydroxide, which hinders the reaction and can lead to a significant induction period. researchgate.netbyjus.com To overcome this, the magnesium is often "activated" by various methods, such as the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane, or by physical means like crushing the turnings. youtube.comadichemistry.com These methods work by disrupting the oxide layer and exposing a fresh, reactive metal surface. researchgate.net
Surface Area and Selectivity : The physical form of the magnesium also plays a crucial role. Using fine magnesium turnings, which have a larger surface area than coarse turnings, can accelerate the reaction and improve the selectivity for the Grignard reagent over side products like the Wurtz dimer. rsc.org A larger reactive surface ensures that the organic halide is more likely to react with magnesium rather than with an already-formed Grignard molecule. rsc.org
Magnesium Clusters : Quantum-chemical studies have advanced the understanding of the reactive sites, suggesting that the reaction does not solely occur with individual magnesium atoms but also with magnesium clusters (Mgₙ) on the metal surface. worldscientific.comresearchgate.netresearchgate.net The size and geometry of these clusters can influence the preferred reaction pathway and its activation energy. worldscientific.comrsc.org Theoretical calculations indicate that radical mechanisms tend to be favored on smaller magnesium clusters, whereas non-radical pathways may become competitive on larger clusters. researchgate.netrsc.org
Solution Structure and Equilibria of Organomagnesium Species
Once formed, Magnesium, bromo[(2-fluorophenyl)methyl]- does not exist as a single, simple species in solution. Its structure and reactivity are dictated by a complex set of equilibria and solvent interactions.
In an ethereal solvent, Grignard reagents are subject to the Schlenk equilibrium, a fundamental concept in organomagnesium chemistry. wikipedia.orgfiveable.me This equilibrium describes the disproportionation of the organomagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂). wikipedia.org
For Magnesium, bromo[(2-fluorophenyl)methyl]-, the equilibrium is represented as:
2 C₇H₆BrFMg ⇌ Mg(CH₂C₆H₄F)₂ + MgBr₂
The position of this equilibrium is dynamic and depends on several factors:
Solvent : Strongly coordinating solvents like tetrahydrofuran (B95107) (THF) tend to favor the monomeric RMgX species. wikipedia.orgacs.org
Concentration : Higher concentrations tend to favor the formation of aggregated (dimeric and oligomeric) species. wikipedia.org
Temperature : Temperature can shift the equilibrium position. wikipedia.org
Beyond the Schlenk equilibrium, Grignard reagents participate in aggregation equilibria, existing as monomers, dimers, and higher-order oligomers. acs.orgbethunecollege.ac.in The degree of aggregation is strongly influenced by the solvent's Lewis basicity and the concentration of the reagent. acs.org
Monomeric Form : In a strongly solvating ether like THF, Magnesium, bromo[(2-fluorophenyl)methyl]- is expected to exist predominantly as a monomeric species. acs.org This monomer is coordinated by solvent molecules, typically forming a tetrahedral complex with the formula C₇H₆BrFMg·(THF)₂. nih.gov
Dimeric and Oligomeric Forms : In less basic solvents such as diethyl ether, or at increased concentrations, aggregation becomes more pronounced. acs.org The most common aggregates are dimers, which are typically formed with two halogen atoms bridging the two magnesium centers. acs.orgnih.gov More complex aggregates, including tetramers, have been characterized in the solid state, although their concentration in solution may be low. acs.org
The different aggregated forms exhibit different levels of reactivity. It is generally accepted that the monomeric form is more reactive in nucleophilic additions than the bulkier, less accessible dimeric and oligomeric forms. fiveable.me Therefore, the conditions that favor the monomer (e.g., use of THF, dilute solutions) are often sought to enhance reaction rates and yields.
Table 2: Influence of Solvent on Grignard Reagent Aggregation
| Solvent | Lewis Basicity | Predominant Species | Typical Coordination |
| Tetrahydrofuran (THF) | High | Monomer (RMgX) | RMgX·(THF)₂ |
| Diethyl Ether (Et₂O) | Moderate | Monomers, Dimers, and higher aggregates in equilibrium | [RMgX]₂, RMgX·(Et₂O)₂ |
Role of Solvent Coordination to the Magnesium Center
The formation and reactivity of Grignard reagents, including Magnesium, bromo[(2-fluorophenyl)methyl]-, are critically dependent on the coordinating solvent in which they are prepared and used. rsc.orgunp.edu.ar Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are not merely inert media but active participants in the reaction, stabilizing the organomagnesium species. unp.edu.arwikipedia.org The magnesium center in a Grignard reagent is a Lewis acid and typically coordinates with two ether solvent molecules, forming a tetrahedral complex, which is more accurately represented as RMgX(L)₂, where L is the solvent molecule. unp.edu.arwikipedia.org
In solution, Grignard reagents exist in a complex dynamic state known as the Schlenk equilibrium. wikipedia.orgacs.org This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium (R₂Mg) and a magnesium halide (MgX₂). wikipedia.org
Schlenk Equilibrium: 2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium is significantly influenced by the solvent, the nature of the organic group (R), the halide (X), and the concentration. rsc.orgwikipedia.org Solvent coordination plays a direct and crucial role in driving the mechanism of the Schlenk equilibrium. acs.orgacs.org Computational studies on similar Grignard reagents in THF have shown that the transformation between species occurs through the formation of dinuclear magnesium compounds bridged by halide atoms. acs.orgresearchgate.net The solvent molecules coordinate to the magnesium atoms, and the dynamics of this coordination—the continuous association and dissociation of solvent ligands—facilitates the exchange of alkyl and halide groups. acs.orgresearchgate.net For the reaction to proceed, less stable, asymmetrically solvated intermediates are often required, highlighting that solvent is a key player in the reaction mechanism, not just a stabilizing agent. acs.orgresearchgate.net
The choice of solvent can also affect reactivity by altering the aggregation state of the Grignard reagent. rsc.org Strongly coordinating solvents might slow down a reaction because more energy is needed to displace the solvent from the magnesium center to allow the substrate to coordinate. rsc.org Conversely, solvents like 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, have been shown to be superior for some benzylic Grignard reactions, notably in suppressing the formation of Wurtz coupling by-products. rsc.org
| Factor | Influence on Grignard Reagent | Supporting Evidence |
| Solvent Type (e.g., THF, Et₂O) | Stabilizes the magnesium center through coordination; influences the position of the Schlenk equilibrium. unp.edu.arwikipedia.org | Crystal structures show magnesium coordinated to solvent molecules. unp.edu.aracs.org The choice of ether can impact reaction rates and byproduct formation. rsc.org |
| Schlenk Equilibrium | Determines the distribution of reactive species (RMgX, R₂Mg) in solution. wikipedia.orgacs.org | The equilibrium is influenced by solvent, temperature, and reagent structure. wikipedia.org |
| Solvent Dynamics | Facilitates ligand exchange and substrate access to the magnesium center. acs.orgresearchgate.net | Ab initio molecular dynamics simulations show that bond cleavage and formation are linked to the solvation state of the magnesium atoms. acs.orgacs.org |
Reaction Mechanisms of Magnesium, bromo[(2-fluorophenyl)methyl]- with Electrophiles
The reaction of a Grignard reagent like Magnesium, bromo[(2-fluorophenyl)methyl]- with an electrophile, particularly a carbonyl compound, is a cornerstone of carbon-carbon bond formation. wikipedia.orgbyjus.com While often depicted as a simple nucleophilic addition, the underlying mechanism can be more complex. Two primary pathways are generally considered: a polar (nucleophilic addition) mechanism and a radical mechanism involving single electron transfer (SET). wikipedia.orgacs.orgorganic-chemistry.org The operative pathway is highly dependent on the specific substrate, the Grignard reagent itself, and the reaction conditions. wikipedia.orgacs.org
Nucleophilic Addition Mechanisms to Carbonyls and Other Unsaturated Systems
The most common mechanism for the reaction of Grignard reagents with aldehydes and ketones is a polar nucleophilic addition. chemistrysteps.compressbooks.pub The carbon-magnesium bond is highly polarized, rendering the carbon atom of the (2-fluorophenyl)methyl group strongly nucleophilic. wikipedia.orgchemistrysteps.com This nucleophilic carbon attacks the electrophilic carbon of the carbonyl group. pressbooks.pub
The addition to the carbonyl group is thought to proceed through a six-membered ring transition state, where the magnesium atom coordinates to the carbonyl oxygen. wikipedia.orgorganic-chemistry.org This polar mechanism involves the heterolytic cleavage of the C-Mg bond. acs.org The attack breaks the carbonyl's π bond, pushing the electrons onto the oxygen and forming a magnesium alkoxide intermediate. chemistrysteps.compressbooks.pub A subsequent acidic workup protonates the alkoxide to yield the final alcohol product. chemistrysteps.compressbooks.pub
The reaction products depend on the nature of the carbonyl compound:
Aldehydes: Reaction with aldehydes (except formaldehyde) produces secondary alcohols. chemistrysteps.comleah4sci.com
Ketones: Reaction with ketones yields tertiary alcohols. chemistrysteps.comleah4sci.com
Esters: Esters react with two equivalents of the Grignard reagent to produce tertiary alcohols, where two of the alkyl/aryl groups are derived from the Grignard reagent. chemistrysteps.commasterorganicchemistry.com The initial nucleophilic addition is followed by the elimination of the alkoxy group to form a ketone intermediate, which then rapidly reacts with a second molecule of the Grignard reagent. chemistrysteps.commasterorganicchemistry.com
Reactions with Unsaturated Systems: When reacting with α,β-unsaturated carbonyl compounds, Grignard reagents can undergo two different modes of addition:
1,2-Addition (Direct Addition): The nucleophile attacks the electrophilic carbonyl carbon directly. This is the typical pathway for strong, irreversible nucleophiles like Grignard reagents. libretexts.orglibretexts.org
1,4-Addition (Conjugate Addition): The nucleophile attacks the β-carbon of the conjugated system.
For α,β-unsaturated ketones, Grignard reagents generally favor the 1,2-addition product. dalalinstitute.compressbooks.pub However, the ratio of 1,2- to 1,4-addition can be influenced by steric factors and reaction conditions.
Grignard reagents also react with epoxides in an SN2-type reaction. The nucleophilic carbon attacks one of the epoxide carbons, leading to the opening of the three-membered ring. leah4sci.com This attack typically occurs at the less sterically hindered carbon of the epoxide ring. byjus.comchemistrysteps.com
| Electrophile | Initial Product | Final Product (after workup) | Mechanism Type |
| Aldehyde (R'CHO) | Magnesium alkoxide | Secondary alcohol | Nucleophilic Addition chemistrysteps.comleah4sci.com |
| Ketone (R'COR'') | Magnesium alkoxide | Tertiary alcohol | Nucleophilic Addition chemistrysteps.comleah4sci.com |
| Ester (R'COOR'') | Ketone intermediate | Tertiary alcohol | Double Nucleophilic Addition chemistrysteps.commasterorganicchemistry.com |
| α,β-Unsaturated Ketone | Magnesium enolate/alkoxide | 1,2-Adduct (major) or 1,4-Adduct | 1,2- or 1,4-Nucleophilic Addition libretexts.orgdalalinstitute.com |
| Epoxide | Magnesium alkoxide | Alcohol | SN2-type Nucleophilic Attack byjus.comleah4sci.com |
Competing Radical Pathways in Addition Reactions
An alternative to the polar mechanism is a pathway initiated by a single electron transfer (SET) from the Grignard reagent to the electrophile. wikipedia.orgorganic-chemistry.org This homolytic cleavage of the C-Mg bond generates a radical anion from the electrophile (e.g., a ketyl radical from a ketone) and an organic radical from the Grignard reagent. wikipedia.orgacs.org
SET Mechanism: RMgX + R'₂C=O → [R'₂C=O]⁻• MgX⁺ + R•
This pathway becomes more competitive under specific conditions:
Sterically Hindered Substrates: When the carbonyl carbon is sterically crowded, direct nucleophilic attack is difficult, and the SET mechanism can become the dominant pathway. organic-chemistry.org
Substrates with Low Reduction Potential: Carbonyl compounds that are easily reduced, such as benzophenone, are more prone to accept an electron, favoring the SET pathway. wikipedia.orgacs.org
For benzylic Grignard reagents like Magnesium, bromo[(2-fluorophenyl)methyl]-, a significant side reaction associated with radical pathways is Wurtz-type coupling, which leads to a homocoupled dimer (1,2-bis(2-fluorophenyl)ethane in this case). rsc.org The choice of solvent can be crucial in managing these side reactions; for instance, 2-MeTHF has been shown to suppress Wurtz coupling more effectively than THF for benzyl (B1604629) Grignard reactions. rsc.org Furthermore, attempts to directly fluorinate Grignard reagents can be hampered by SET chemistry, underscoring the tendency of these reagents to participate in radical processes. drughunter.com The presence of the fluorine atom on the phenyl ring can also influence the electronic properties and reduction potential of the system, potentially affecting the competition between polar and radical pathways. nih.gov
Stereochemical Outcomes and Control in Grignard Reactions
When a Grignard reagent adds to a prochiral ketone (a ketone with two different substituents), a new stereocenter is created. wikipedia.org In the absence of any other chiral influence, the nucleophilic attack can occur from either face of the planar sp²-hybridized carbonyl group with equal probability, resulting in a racemic mixture of the two possible enantiomers of the tertiary alcohol. leah4sci.com
However, stereocontrol can be achieved under certain conditions:
Substrate Control: If the substrate already contains a stereocenter (e.g., adjacent to the carbonyl group), it can direct the incoming Grignard reagent to one face of the carbonyl, leading to a diastereomeric excess of one product. The stereochemical outcome can often be predicted using established models like the Felkin-Anh or Cram's Rule. wikipedia.org
Chelation Control: The presence of a Lewis basic atom (like an oxygen, nitrogen, or even fluorine) at the α- or β-position of the substrate can lead to chelation with the magnesium atom of the Grignard reagent. researchgate.net This locks the conformation of the substrate and forces the Grignard reagent to attack from the less hindered face, often leading to high diastereoselectivity. researchgate.net The fluorine atom at the ortho position of the (2-fluorophenyl)methyl group could potentially participate in such chelation, either intramolecularly or with the substrate, influencing the stereochemical course of the reaction. researchgate.netresearchgate.net
Reagent Control: Chiral Grignard reagents, where the carbon bearing the magnesium is a stereocenter, can be synthesized and used to transfer chirality. acs.orgresearchgate.net
External Control: The addition of external chiral ligands can coordinate to the magnesium atom, creating a chiral environment around the reaction center. This strategy has been successfully employed to achieve highly enantioselective additions of Grignard reagents to prochiral ketones, providing access to enantioenriched tertiary alcohols. nih.govrsc.org
The stereochemical outcome of a Grignard reaction is therefore a complex interplay of steric and electronic effects, including the potential for chelation, which can be exploited to synthesize specific stereoisomers. nih.govresearchgate.net
Reactivity and Synthetic Applications of Magnesium, Bromo 2 Fluorophenyl Methyl
Carbon-Carbon Bond Formation Reactions
As a potent carbon nucleophile, 2-fluorobenzylmagnesium bromide readily participates in reactions that create new carbon-carbon single bonds, a fundamental process in the construction of more complex molecular architectures. nih.gov
The addition of Grignard reagents to carbonyl compounds is a classic and reliable method for synthesizing alcohols. pressbooks.publibretexts.org 2-Fluorobenzylmagnesium bromide reacts with aldehydes and ketones in a nucleophilic addition reaction. libretexts.orgslideshare.net The nucleophilic benzyl (B1604629) carbon attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comyoutube.com Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. khanacademy.org
The type of alcohol produced depends on the starting carbonyl compound:
Primary Alcohols: Reaction with formaldehyde (B43269) yields a primary alcohol. libretexts.org
Secondary Alcohols: Reaction with other aldehydes results in the formation of secondary alcohols. libretexts.orgkhanacademy.org
Tertiary Alcohols: Reaction with ketones produces tertiary alcohols. libretexts.orgyoutube.com
This process allows for the direct introduction of the 2-fluorobenzyl group into a molecule. For instance, the reaction with a simple aldehyde like propanal would yield 1-(2-fluorophenyl)-2-butanol, a secondary alcohol.
Table 1: Synthesis of Alcohols via Nucleophilic Addition
| Starting Material | Grignard Reagent | Intermediate | Final Product | Product Class |
|---|---|---|---|---|
| Aldehyde (e.g., R-CHO) | Magnesium, bromo[(2-fluorophenyl)methyl]- | Tetrahedral Alkoxide | Secondary Alcohol | Secondary Alcohol |
Note: The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous acid workup (e.g., H₃O⁺). pressbooks.pub
Grignard reagents, including 2-fluorobenzylmagnesium bromide, can react with nitriles to synthesize ketones. ucalgary.calibretexts.org In this reaction, the nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile group (R-C≡N). masterorganicchemistry.comyoutube.com This addition breaks one of the pi bonds of the triple bond, forming an intermediate imine salt after the initial nucleophilic attack. ucalgary.calibretexts.org
This intermediate is stable and does not react further with another equivalent of the Grignard reagent. ucalgary.ca During the workup step with aqueous acid, the imine salt is hydrolyzed. masterorganicchemistry.com This hydrolysis process involves protonation of the nitrogen, nucleophilic attack by water, and eventual elimination of ammonia (B1221849) (NH₃) to yield the final ketone product. youtube.comlibretexts.org This method provides a reliable route to ketones where one of the alpha-substituents is the 2-fluorobenzyl group.
Table 2: General Reaction Scheme for Ketone Synthesis from Nitriles
| Reactant 1 | Reactant 2 | Intermediate | Final Product |
|---|
2-Fluorobenzylmagnesium bromide can react with epoxides (oxiranes) in a ring-opening reaction. baylor.eduorganicchemistrytutor.com This reaction is a type of nucleophilic substitution where the Grignard reagent acts as the nucleophile. The reaction proceeds via an Sₙ2-like mechanism, involving a backside attack on one of the epoxide's carbon atoms. organicchemistrytutor.com
Under the basic conditions of a Grignard reaction, the nucleophilic attack preferentially occurs at the less sterically hindered carbon of the epoxide ring. baylor.eduorganicchemistrytutor.comyoutube.com This attack forces the carbon-oxygen bond to break, opening the three-membered ring and relieving ring strain. The result is a magnesium alkoxide intermediate, which upon protonation during aqueous workup, yields an alcohol. youtube.com This reaction is a valuable method for extending a carbon chain by two atoms while simultaneously introducing a hydroxyl group. For example, reaction with propylene (B89431) oxide would primarily yield 1-(2-fluorophenyl)-3-butanol.
The reaction of Grignard reagents with α,β-unsaturated carbonyl compounds presents two possible pathways: direct addition (1,2-addition) to the carbonyl carbon or conjugate addition (1,4-addition or Michael addition) to the β-carbon. libretexts.org Grignard reagents are considered "hard" nucleophiles and typically favor irreversible, kinetically controlled 1,2-addition to the carbonyl group, yielding an allylic alcohol. libretexts.orgyoutube.com
Therefore, the direct reaction of 2-fluorobenzylmagnesium bromide with an enone, such as cyclohexenone, would be expected to predominantly form the 1,2-addition product. However, it is possible to favor the 1,4-conjugate addition pathway. youtube.commakingmolecules.com This is often achieved by converting the Grignard reagent into a "softer" nucleophile, such as a Gilman reagent (an organocuprate), by treating it with a copper(I) salt like copper(I) iodide or copper(I) cyanide. libretexts.orgmdpi.com The resulting organocuprate species would then selectively attack the β-carbon of the α,β-unsaturated system to give the 1,4-addition product, which after workup tautomerizes to the corresponding ketone. libretexts.org
Table 3: 1,2-Addition vs. 1,4-Conjugate Addition
| Reagent | Reaction Type | Product Type |
|---|---|---|
| Magnesium, bromo[(2-fluorophenyl)methyl]- | 1,2-Addition (Direct) | Allylic Alcohol |
Functional Group Transformations and Derivatizations
Beyond direct carbon-carbon bond formation, 2-fluorobenzylmagnesium bromide can be transformed into other reactive species, expanding its synthetic utility.
Grignard reagents can serve as precursors for the preparation of other organometallic compounds through a process called transmetalation. This interconversion allows for a modulation of reactivity and selectivity.
Organocuprates (Gilman Reagents): As mentioned previously, treatment of 2-fluorobenzylmagnesium bromide with a copper(I) salt generates a lithium di(2-fluorobenzyl)cuprate. These reagents are softer nucleophiles and are particularly useful for executing conjugate additions to α,β-unsaturated systems and for certain substitution reactions. libretexts.orgmdpi.com
Organozinc Reagents: Grignard reagents can be converted into organozinc reagents. For example, reaction with zinc chloride (ZnCl₂) would yield the corresponding (2-fluorobenzyl)zinc bromide. These reagents are generally less reactive and more functional-group-tolerant than their Grignard counterparts and are key components in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. rsc.org
Magnesium Ate Complexes: The nucleophilicity of Grignard reagents can be enhanced by forming "ate complexes." organic-chemistry.org Reacting 2-fluorobenzylmagnesium bromide with an organolithium reagent (RLi) can produce a magnesium ate complex, such as Li[(2-fluorobenzyl)R₂Mg]. These complexes exhibit increased nucleophilicity while having decreased basicity, which can lead to highly efficient and selective additions to ketones, minimizing side reactions like enolization. organic-chemistry.org
This ability to be converted into a range of other organometallic species makes 2-fluorobenzylmagnesium bromide a versatile starting point for a wide array of chemical transformations.
Carboxylation and Related Functionalization Reactions
Grignard reagents are well-established as potent carbon nucleophiles that react with a wide array of electrophiles. The carboxylation of a Grignard reagent, its reaction with carbon dioxide, is a fundamental transformation for the synthesis of carboxylic acids. For Magnesium, bromo[(2-fluorophenyl)methyl]-, this reaction proceeds by the nucleophilic attack of the benzylic carbanion on the electrophilic carbon of CO2, followed by acidic workup to yield (2-fluorophenyl)acetic acid. The process is typically conducted by bubbling gaseous CO2 through the Grignard solution or by adding the Grignard solution to crushed solid carbon dioxide (Dry Ice). google.com
A more controlled and efficient method involves the use of microreactors. For instance, a facile continuous microflow process has been developed for the synthesis of 2,4,5-trifluorobenzoic acid from the corresponding Grignard reagent. researchgate.net This method utilizes a T-micromixer and a tube microreactor for the initial halogen-magnesium exchange, followed by a falling film microreactor for the highly efficient gas-liquid reaction with CO2 under atmospheric pressure. researchgate.net This technology offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, leading to high yields and purity. researchgate.net Such a protocol is directly applicable to the carboxylation of 2-fluorobenzylmagnesium bromide.
Beyond carboxylation, 2-fluorobenzylmagnesium bromide can react with other electrophiles, such as aldehydes, ketones, esters, and nitriles, to introduce the 2-fluorobenzyl moiety into a variety of molecular frameworks.
Catalytic and Cross-Coupling Applications
The true synthetic prowess of Magnesium, bromo[(2-fluorophenyl)methyl]- is revealed in its application in transition metal-catalyzed cross-coupling reactions. These reactions form the cornerstone of modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds.
The Kumada cross-coupling, the first transition metal-catalyzed cross-coupling reaction, involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This method is valued for its use of readily available Grignard reagents and its economic efficiency, particularly with nickel catalysts. organic-chemistry.org
The reaction of Magnesium, bromo[(2-fluorophenyl)methyl]- with fluorinated alkenes via Kumada coupling provides a direct route to complex fluorinated structures. While specific examples with 2-fluorobenzylmagnesium bromide are not extensively documented, the general applicability is well-established. For example, nickel complexes with diphosphine ligands are known to have high catalytic activity for the selective cross-coupling of Grignard reagents with alkenyl halides under mild conditions. researchgate.net In a related application, 4-fluorophenyl magnesium bromide undergoes Kumada coupling with 2-bromothiophene (B119243) in the presence of a nickel catalyst to produce an intermediate for the drug canagliflozin. google.com The reaction of 2-fluorobenzofurans (a class of fluorinated cyclic alkenes) with nucleophiles can also be achieved through nickel catalysis, demonstrating the feasibility of activating C-F bonds in such systems. beilstein-journals.orgbeilstein-archives.orgnih.gov These precedents suggest that the coupling of 2-fluorobenzylmagnesium bromide with various fluorinated alkenes is a viable synthetic strategy.
Table 1: Representative Conditions for Kumada Cross-Coupling This table illustrates general conditions for Kumada coupling reactions involving related fluorinated substrates, which are applicable to Magnesium, bromo[(2-fluorophenyl)methyl]-.
| Grignard Reagent | Coupling Partner | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Fluorophenyl magnesium bromide | 2-Bromothiophene | Nickel Complex | Tetrahydrofuran | 0 - 5 | N/A | google.com |
| Methyl/Ethyl magnesium halide | 3-Bromo-trifluoromethylbenzene | Ni-Xantphos | N/A | N/A | Good | researchgate.net |
| Aryl Grignard | Aryl/Vinyl Halide | Ni(diphosphine)Cl₂ | Ethereal | Room Temp | High | organic-chemistry.orgresearchgate.net |
The Negishi cross-coupling reaction pairs an organozinc reagent with an organic halide or triflate, typically catalyzed by palladium or nickel. nih.gov This method offers high functional group tolerance and reactivity. Grignard reagents like Magnesium, bromo[(2-fluorophenyl)methyl]- are readily converted into the corresponding organozinc species, (2-fluorobenzyl)zinc bromide, by transmetalation with a zinc salt such as zinc chloride (ZnCl₂). researchgate.netresearchgate.netmit.edu This in-situ generation allows for a one-pot Negishi coupling procedure.
This methodology is particularly effective for creating C(sp³)–C(sp²) bonds. Research has demonstrated that nickel catalysts can effectively couple various benzylzinc chlorides with aryl fluorides, tolerating a wide range of functional groups. organic-chemistry.org An efficient palladium-catalyzed process using a biaryldialkylphosphine ligand (CPhos) has been developed for the Negishi coupling of secondary alkylzinc halides with a broad scope of aryl bromides and chlorides, highlighting the method's reliability. nih.govmit.edu
Fluoroazines (e.g., fluoropyridines, fluoroquinolines) and fluorodiazines (e.g., fluoropyrimidines, fluoropyrazines) are important heterocyclic scaffolds in medicinal chemistry. The carbon-fluorine bonds in these electron-deficient systems are activated and can be selectively cleaved and functionalized via cross-coupling reactions.
Nickel-catalyzed cross-coupling is a powerful tool for this purpose. Studies have shown that Ni(PCy₃)₂Cl₂ is a highly effective catalyst for the reaction between organozinc reagents and aryl fluorides. organic-chemistry.org The methodology is applicable to benzylzinc chlorides, which can be prepared directly from 2-fluorobenzylmagnesium bromide. The reaction proceeds under relatively mild conditions and tolerates various functional groups on both coupling partners. The use of electron-rich phosphine (B1218219) ligands on the nickel center is crucial as it enhances the oxidative addition of the aryl fluoride (B91410) to the Ni(0) species, which is often the rate-determining step. organic-chemistry.org Lithium chloride is often used as an additive to break up organometallic aggregates and facilitate the elimination of fluoride. organic-chemistry.org
The activation of strong, typically inert aromatic C-F bonds is a significant challenge in organic synthesis. Nickel catalysis has emerged as a leading strategy to address this challenge. The cross-coupling of Grignard or organozinc reagents with fluoroarenes inherently relies on the catalytic activation of the C-F bond.
The mechanism generally involves the oxidative addition of the C-F bond of the fluoroaromatic substrate to a low-valent nickel(0) complex. This step is promoted by the use of electron-rich ligands, such as tricyclohexylphosphine (B42057) (PCy₃), on the nickel catalyst. organic-chemistry.org Following oxidative addition, transmetalation with the organometallic nucleophile (e.g., (2-fluorobenzyl)zinc bromide) occurs, followed by reductive elimination to form the new C-C bond and regenerate the Ni(0) catalyst. organic-chemistry.org This catalytic cycle allows for the functionalization of fluoroarenes that are often unreactive in traditional palladium-catalyzed systems. Research has demonstrated the ability to selectively mono-functionalize polyfluoroarenes using this approach. organic-chemistry.org
Table 2: Catalyst System for Ni-Catalyzed C-F Bond Activation This table summarizes a representative catalyst system for the cross-coupling of organozinc reagents with aryl fluorides.
| Catalyst Precursor | Ligand | Additive | Key Features | Reference |
|---|---|---|---|---|
| NiCl₂ | PCy₃ (Tricyclohexylphosphine) | LiCl | Effective for electron-poor and -rich aryl fluorides; tolerates diverse functional groups. | organic-chemistry.org |
Synthesis of Complex Fluorinated Organic Molecules
The introduction of fluorine into complex organic molecules can profoundly alter their biological properties, making fluorinated compounds highly sought after in pharmaceutical and agrochemical research. nih.govresearchgate.net Magnesium, bromo[(2-fluorophenyl)methyl]- serves as a key building block for accessing such complex structures.
A notable application is in the synthesis of fluorinated analogues of biologically active molecules. For example, a cobalt-catalyzed asymmetric cross-coupling of α-bromo-α-fluorotoluene derivatives (closely related structures to the title compound) with aryl zincates has been developed to produce optically pure α-fluorinated diarylmethane derivatives. organic-chemistry.org This protocol was successfully applied to synthesize fluorinated mimics of important biological targets, including inhibitors of the histone lysine (B10760008) methyltransferase EZH2, modulators of the histamine (B1213489) H3 receptor, and potentiators of the mGlu2 receptor. organic-chemistry.org The method demonstrates how building blocks containing a fluorinated benzyl moiety can be incorporated into complex, drug-like scaffolds. The ability to control stereochemistry in these reactions is critical and was achieved through the use of sterically hindered bisoxazoline ligands. organic-chemistry.org These synthetic strategies underscore the value of reagents like 2-fluorobenzylmagnesium bromide in the construction of high-value, complex fluorinated molecules for life sciences.
Application in the Construction of Biologically Active Scaffolds and Pharmaceutical Intermediates
The introduction of the 2-fluorobenzyl moiety is a critical step in the synthesis of various biologically active compounds and their intermediates. chemimpex.com This fluorinated Grignard reagent serves as a key precursor in creating molecules with potential therapeutic applications, including those targeting neurological disorders. chemimpex.comgoogle.com
Research has demonstrated its utility in producing advanced pharmaceutical intermediates. For example, 2-fluorobenzylmagnesium bromide is used to prepare 4-(2-fluorobenzyloxy)benzaldehyde, a crucial intermediate in the synthesis of Ralfinamide ((S)-2-[4-(2-fluorobenzyloxy)-benzylamino]propanamide). google.com Ralfinamide is a therapeutically active compound, and processes have been developed to ensure its production with high chemical purity, minimizing impurities that could arise from the starting materials. google.com
In another application, the related Grignard reagent, 2-fluorobenzylmagnesium chloride, which is often more cost-effective than the bromide variant, is reacted with cyclopropanecarboxylic acid dialkylamides to produce cyclopropyl (B3062369) benzyl ketone compounds. researchgate.net These ketones are important structural components and intermediates for further synthetic transformations in medicinal chemistry. researchgate.net The use of fluorinated Grignard reagents like Magnesium, bromo[(2-fluorophenyl)methyl]- is part of a broader strategy in pharmaceutical research to incorporate fluorine into drug candidates to modulate their metabolic stability and biological activity. chemimpex.com
Table 1: Examples of Pharmaceutical Intermediates Synthesized Using 2-Fluorobenzyl Grignard Reagents
| Starting Grignard Reagent | Reactant | Intermediate Product | Final Therapeutic Compound (Example) | Citation |
| 2-Fluorobenzyl Bromide | 4-Hydroxybenzaldehyde | 4-(2-Fluorobenzyloxy)benzaldehyde | Ralfinamide | google.com |
| 2-Fluorobenzyl Chloride | Cyclopropanecarboxylic acid dimethylamide | Cyclopropyl (2-fluorophenyl)methyl ketone | N/A (Versatile Intermediate) | researchgate.net |
Synthesis of Naphthyridinone and Quinoline (B57606) Derivatives
The reactivity of this Grignard reagent is harnessed for the construction of complex heterocyclic systems that form the core of many medicinal compounds.
Naphthyridinone Derivatives A robust and scalable method has been developed for synthesizing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives through the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile. mdpi.comnih.gov This synthetic route is highly versatile, accommodating a wide range of Grignard reagents to produce diverse naphthyridinone structures in moderate to good yields. nih.gov The process has been successfully scaled to 100 grams, highlighting its industrial applicability for preparing preclinical antitumor drug candidates that target the MET kinase. mdpi.comdocumentsdelivered.com
While the direct use of Magnesium, bromo[(2-fluorophenyl)methyl]- is not explicitly detailed in this specific study, the analogous benzylmagnesium chloride was successfully used to prepare 1-(4-Amino-2-chloropyridin-3-yl)-2-phenylethan-1-one, a direct precursor in the cyclization to the naphthyridinone scaffold. mdpi.com This demonstrates the feasibility of using benzyl-type Grignard reagents in this synthesis. By analogy, Magnesium, bromo[(2-fluorophenyl)methyl]- would react similarly to introduce the 2-fluorobenzyl group at the 3-position of the naphthyridinone core. The study does report the use of the related (2-fluorophenyl)magnesium bromide to successfully synthesize 5-Chloro-3-(2-fluorophenyl)-1,6-naphthyridin-4(1H)-one. mdpi.com
Table 2: Synthesis of Substituted 1,6-Naphthyridin-4-ones via Grignard Reagents
| Grignard Reagent Used | Resulting 3-Substituent | Product Name | Yield | Citation |
| (2-Fluorophenyl)magnesium bromide | 2-Fluorophenyl | 5-Chloro-3-(2-fluorophenyl)-1,6-naphthyridin-4(1H)-one | 46% | mdpi.com |
| Benzylmagnesium chloride | Benzyl | 5-Chloro-3-benzyl-1,6-naphthyridin-4(1H)-one | 70% (of ketone intermediate) | mdpi.com |
| (4-Chlorophenyl)magnesium bromide | 4-Chlorophenyl | 5-Chloro-3-(4-chlorophenyl)-1,6-naphthyridin-4(1H)-one | 61% | mdpi.com |
Quinoline Derivatives Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, appearing as the central structural motif in a wide array of drugs with activities including antimalarial, antibacterial, and anticancer properties. jptcp.comnih.gov Numerous synthetic strategies have been developed to construct the quinoline ring system, such as the Doebner-Miller, Combes, and Friedländer syntheses. jptcp.comnih.gov These methods often rely on the condensation of anilines with carbonyl compounds or alkynes. jptcp.comniper.gov.in
While direct synthesis of quinolines using Magnesium, bromo[(2-fluorophenyl)methyl]- is not prominently featured in recent literature, its role as a potent nucleophile is significant. Grignard reagents are fundamental tools for preparing the complex precursors required for quinoline synthesis. chemistryviews.org For instance, Magnesium, bromo[(2-fluorophenyl)methyl]- could be used to synthesize specific ketones or aldehydes, which then serve as key building blocks in classical quinoline cyclization reactions.
Preparation of Gem-Difluoroalkenes via Ramberg-Bäcklund Reactions
The synthesis of gem-difluoroalkenes, which can serve as bioisosteres for ketone or amide groups in pharmaceutical agents, is an area of active research. nih.govorganic-chemistry.org An innovative and modular method for preparing these valuable motifs involves the Ramberg-Bäcklund reaction of alkyl trifluoromethyl sulfones (triflones). nih.govresearchgate.net
This reaction provides an efficient pathway to structurally diverse, fully substituted gem-difluoroalkenes, which are otherwise difficult to access. researchgate.net A key aspect of this transformation is the use of a specific Grignard reagent, which serves a dual function. It acts as a base to deprotonate the carbon alpha to the sulfone group and as a Lewis acid, where the magnesium cation assists in activating a C-F bond to facilitate the unusual elimination of a fluoride ion. nih.govresearchgate.net
Experimental and computational studies have confirmed this critical role of the Grignard reagent. researchgate.net The methodology is tolerant of various functional groups and can be applied to sterically hindered substrates. nih.gov While cyclohexyl magnesium bromide was identified as a particularly effective reagent, the reaction is adaptable to other Grignard reagents. nih.gov Therefore, Magnesium, bromo[(2-fluorophenyl)methyl]- falls into the class of reagents suitable for promoting this transformation, acting as the essential base and Lewis acid to convert alkyl triflones into the corresponding gem-difluoroalkenes. The Grignard reagent itself is not incorporated into the final alkene product.
Table 3: General Transformation for Gem-Difluoroalkene Synthesis
| Substrate | Reagent | Product Type | Mechanism | Citation |
| Alkyl trifluoromethyl sulfone (Alkyl-SO₂CF₃) | Grignard Reagent (e.g., R-MgBr) | gem-Difluoroalkene | Ramberg-Bäcklund Reaction | nih.govresearchgate.net |
Advanced Spectroscopic and Structural Elucidation Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the study of organometallic compounds, offering detailed information on molecular structure and dynamics. nih.gove-bookshelf.de For Grignard reagents, which exist in complex solution equilibria, NMR is indispensable for elucidating the various species present. caltech.edunih.gov
Heteronuclear NMR provides a multi-faceted view of the molecular structure of Magnesium, bromo[(2-fluorophenyl)methyl]-, allowing for the unambiguous assignment of its atomic connectivity and the study of electronic perturbations caused by the fluorine substituent.
¹H NMR: Proton NMR is fundamental for identifying the organic framework. libretexts.org The benzylic protons (–CH₂–Mg) of the (2-fluorophenyl)methyl group are expected to appear in a characteristic upfield region compared to the starting halide, due to the shielding effect of the electropositive magnesium atom. The aromatic protons would exhibit complex splitting patterns due to both homo- and heteronuclear coupling with each other and the nearby fluorine atom.
¹³C NMR: Carbon-13 NMR complements proton NMR by providing data for all carbon atoms, including quaternary ones. researchgate.net The benzylic carbon atom directly bonded to magnesium shows a significant upfield shift. The chemical shifts of the aromatic carbons, particularly the carbon bearing the fluorine atom (C-F) and the adjacent carbon (C-CH₂), provide direct insight into the electronic effects of the fluorine and magnesiomethyl substituents. researchgate.net
¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is exceptionally informative for fluorinated compounds. wikipedia.orgbiophysics.org The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it an excellent probe for studying the influence of the Grignard moiety on the phenyl ring. huji.ac.ilnih.gov Its wide chemical shift range (around 800 ppm) ensures that signals are well-resolved, minimizing peak overlap. wikipedia.orgthermofisher.com Coupling between ¹⁹F and nearby ¹H and ¹³C nuclei provides crucial data for confirming structural assignments. thermofisher.com
²⁵Mg NMR: Although ²⁵Mg is a quadrupolar nucleus with low natural abundance and receptivity, its NMR spectroscopy can yield specific information about the coordination state at the magnesium center. nih.govrsc.org Different species involved in the Schlenk equilibrium, such as the monomeric RMgX, the dialkylmagnesium R₂Mg, and the magnesium halide MgX₂, can be distinguished by their distinct ²⁵Mg chemical shifts. nih.gov
Table 1: Expected Heteronuclear NMR Chemical Shift Ranges for Magnesium, bromo[(2-fluorophenyl)methyl]- This table presents hypothetical, estimated data based on known principles for similar organometallic compounds.
| Nucleus | Group | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | -CH₂ -Mg | 0.5 - 1.5 | Shielded by the electropositive Mg atom. libretexts.org |
| ¹H | Aromatic | 6.5 - 7.5 | Complex splitting due to H-H and H-F coupling. |
| ¹³C | -CH₂ -Mg | 10 - 25 | Significant upfield shift due to C-Mg bond. researchgate.net |
| ¹³C | C -F (Aromatic) | 160 - 170 | Large deshielding effect from fluorine. |
| ¹⁹F | C-F | -110 to -130 | Highly sensitive to the electronic environment and substitution pattern. wikipedia.orgthermofisher.com |
Grignard reagents are not static entities in solution but exist as a dynamic equilibrium of multiple species, famously known as the Schlenk equilibrium. caltech.eduwiley.comtcichemicals.com
2 RMgX ⇌ R₂Mg + MgX₂
Dynamic NMR (DNMR) techniques, such as Exchange Spectroscopy (EXSY), are powerful tools for investigating the kinetics of this equilibrium. wiley.com By observing the exchange of magnetic environments between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) species, the rates of interconversion can be determined. caltech.edu For Magnesium, bromo[(2-fluorophenyl)methyl]-, this involves tracking the distinct signals of the benzylic and aromatic groups in both the (2-FC₆H₄CH₂)MgBr and ((2-FC₆H₄CH₂)₂Mg) forms.
Furthermore, DNMR can be used to study conformational dynamics. This includes the rate of rotation around the C-Mg bond and the benzylic C-C bond. In related systems like benzylmagnesium chloride, NMR studies have investigated the mobility of the benzyl (B1604629) group. caltech.edu The presence of the ortho-fluoro substituent could introduce a barrier to rotation, which might be quantifiable by variable temperature (VT) NMR experiments, where the coalescence of signals at higher temperatures indicates the rate of the dynamic process on the NMR timescale.
While solution NMR reveals the nature of solvated species, solid-state NMR (ssNMR) provides atomic-level information about the structure of Grignard reagents in the crystalline or amorphous solid phase. emory.edu In the absence of solvent, Grignard reagents often form complex aggregates, such as halogen-bridged dimers or polymers. mdpi.comresearchgate.net
Solid-state NMR can elucidate these structures, which are often inaccessible to single-crystal X-ray diffraction due to disorder or the inability to grow suitable crystals. mdpi.com By using techniques like Magic-Angle Spinning (MAS) to average out anisotropic interactions, high-resolution spectra can be obtained. emory.edu For Magnesium, bromo[(2-fluorophenyl)methyl]-, ssNMR could differentiate between various possible aggregate structures by probing the distinct chemical environments of the carbon, fluorine, and magnesium nuclei in the solid lattice. rsc.orgnih.govrsc.org Furthermore, techniques that measure internuclear distances can map out the proximity of different parts of the molecules, revealing intermolecular interactions within the aggregate.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.org They are particularly useful for studying the nature of the carbon-metal bond and for monitoring reactions in real-time. researchgate.netfraunhofer.de
The vibrational frequency of the carbon-magnesium (C-Mg) bond is a direct probe of the bond's strength and the coordination environment of the magnesium center. This bond typically gives rise to a characteristic absorption in the far-infrared region of the spectrum. The frequency of the C-Mg stretch is sensitive to several factors:
Solvation: Coordination of solvent molecules like tetrahydrofuran (B95107) (THF) to the Lewis acidic magnesium center alters the electronic properties and vibrational frequency of the C-Mg bond.
Aggregation: In aggregated structures (dimers, etc.), the C-Mg stretching frequency will differ from that of the solvated monomer.
Electronic Effects: The electron-withdrawing nature of the ortho-fluoro substituent on the phenyl ring can influence the polarity and strength of the C-Mg bond, which would be reflected in its vibrational frequency.
Computational studies on simpler Grignard reagents like methylmagnesium chloride have been used to assign vibrational frequencies, providing a basis for interpreting experimental spectra. acs.org
Table 2: General Characteristic Infrared (IR) Frequencies for Grignard Reagents
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| C-Mg Stretch | 300 - 600 | Directly probes the metal-carbon bond; sensitive to coordination and aggregation. acs.org |
| C-H Stretch (Aromatic) | 3000 - 3100 | Characteristic of the phenyl ring. |
| C-H Stretch (Aliphatic, -CH₂-) | 2850 - 2960 | Characteristic of the benzylic methylene (B1212753) group. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Vibrations of the phenyl ring backbone. |
One of the most powerful applications of modern vibrational spectroscopy is the in-situ monitoring of chemical reactions. hzdr.demt.com Using attenuated total reflectance (ATR) probes, FTIR spectra can be recorded directly from the reaction mixture in real-time (a technique often referred to as ReactIR). researchgate.net This allows for the continuous tracking of reactant consumption and product formation.
For the synthesis of Magnesium, bromo[(2-fluorophenyl)methyl]-, in-situ FTIR can monitor:
The disappearance of the characteristic C-Br vibrational band of the starting material, 2-fluorobenzyl bromide.
The appearance and increase in concentration of the Grignard reagent itself. fraunhofer.de
The concentration of any side-products, such as the Wurtz coupling product, 1,2-bis(2-fluorophenyl)ethane. researchgate.net
This real-time data is invaluable for process optimization and for ensuring reaction completion. acs.orgresearchgate.net Furthermore, time-resolved vibrational spectroscopy can be employed to detect and characterize short-lived reaction intermediates that may form during subsequent reactions of the Grignard reagent, providing crucial mechanistic insights. rsc.orgrsc.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool for the characterization of organometallic compounds, providing vital information on molecular weight and structure. For sensitive and complex molecules like Grignard reagents, the choice of ionization technique is critical to prevent fragmentation and accurately represent the species present in solution or the gas phase.
Photoionization Mass Spectrometry Methods for Organometallic Analysis
Photoionization (PI) methods are a class of soft ionization techniques that use photons to ionize analytes, often resulting in less fragmentation compared to electron ionization. Atmospheric Pressure Photoionization (APPI) is particularly useful for the analysis of non-polar to moderately polar organometallic compounds.
In APPI, a sample solution is vaporized and then ionized by photons from a vacuum ultraviolet (VUV) lamp. This method can be coupled with liquid chromatography (LC) to separate complex mixtures before detection. For organometallic compounds, APPI can provide clear molecular ion peaks, which are essential for determining the molecular weight of the primary species. The ionization process in APPI can occur directly, where the analyte molecule absorbs a photon and ejects an electron, or indirectly through a dopant-assisted mechanism. The choice of solvent and dopant is crucial and can influence the types of ions observed.
Research has shown that APPI, when compared with other techniques like electrospray ionization, can be advantageous for certain neutral organometallic complexes that are difficult to ionize via protonation or adduct formation. While specific studies on bromo[(2-fluorophenyl)methyl]magnesium are not prevalent, the principles of APPI are applicable to its analysis, particularly for understanding its stability and aggregation states in the gas phase.
Interactive Table 1: Comparison of Common Ionization Techniques for Organometallic Analysis
| Ionization Technique | Principle | Best For | Common Ion Types | Fragmentation |
| Photoionization (APPI) | Ionization via photons in the gas phase at atmospheric pressure. | Neutral, non-polar to moderately polar compounds. | M•+, [M+H]+ | Low |
| Electrospray (ESI) | Ions in solution are transferred to the gas phase via a charged aerosol. | Polar, ionic, and high molecular weight compounds in solution. | [M+H]+, [M+Na]+, [M-H]- | Very Low / Controllable |
| MALDI | Laser desorption/ionization from a solid matrix. | Polymers, dendrimers, and insoluble compounds. | [M+H]+, [M+Na]+ | Low |
| Electron Ionization (EI) | High-energy electrons bombard the sample in the gas phase. | Volatile, thermally stable, neutral compounds <500 Da. | M•+, numerous fragments | Extensive |
Electrospray Ionization (ESI) and other Soft Ionization Techniques for Complex Identification
Electrospray Ionization (ESI) has become one of the most important mass spectrometry techniques for the characterization of organometallic compounds, including Grignard reagents. Its key advantage is the ability to transfer ions directly from solution to the gas phase under very gentle conditions, preserving non-covalent interactions and complex structures. This makes ESI-MS exceptionally suited for studying the complex solution behavior of species like bromo[(2-fluorophenyl)methyl]magnesium, which is known to exist in equilibrium with other species (the Schlenk equilibrium).
In a typical ESI-MS analysis of a Grignard reagent solution, researchers can identify various magnesium-containing species. These can include monomers, dimers, and other oligomers, as well as solvent adducts. The resulting mass spectrum provides a snapshot of the different complexes present in the solution, offering insights that are not accessible by methods that only analyze the bulk material or the gas phase. For example, ESI-MS can distinguish between the monomeric Grignard reagent RMgX, the dialkylmagnesium R₂Mg, and magnesium halide MgX₂, all of which coexist in solution.
Other soft ionization techniques also play a role in organometallic analysis:
Matrix-Assisted Laser Desorption/Ionization (MALDI) is particularly effective for high-mass or insoluble organometallic compounds, such as polymers and dendrimers, as it produces mainly singly charged molecular ions with minimal fragmentation.
Fast Atom Bombardment (FAB) and Liquid Secondary Ion Mass Spectrometry (LSIMS) involve bombarding the sample in a liquid matrix with high-energy atoms or ions. While softer than EI, they typically induce more fragmentation than ESI, often involving the loss of neutral ligands.
The choice of technique depends on the specific properties of the organometallic compound and the information sought. For studying the solution-phase speciation of bromo[(2-fluorophenyl)methyl]magnesium, ESI-MS is the most powerful and widely used method.
X-ray Diffraction (XRD) and Electron Diffraction
Single Crystal X-ray Diffraction for Solid-State Structure Determination of Magnesium Complexes
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement of crystalline solids. For organometallic compounds like Grignard reagents, obtaining a single crystal suitable for analysis allows for the definitive elucidation of its solid-state structure.
The first crystal structure of a Grignard reagent, ethylmagnesium bromide dietherate, was determined in 1964. This landmark study revealed a monomeric structure where the magnesium atom is tetrahedrally coordinated to the ethyl group, the bromine atom, and the oxygen atoms of two diethyl ether solvent molecules. This finding was crucial as it confirmed the direct involvement of solvent molecules in the coordination sphere of the magnesium center, a feature that is critical to the stability and reactivity of the reagent.
For a compound like bromo[(2-fluorophenyl)methyl]magnesium, SCXRD would provide precise measurements of:
The Mg-C, Mg-Br, and Mg-O bond lengths.
The bond angles around the magnesium center (e.g., C-Mg-Br).
Intermolecular interactions and crystal packing in the solid state.
Obtaining suitable crystals of Grignard reagents can be challenging due to their high reactivity and sensitivity to air and moisture. However, when successful, the structural data is unparalleled in its detail and accuracy.
Interactive Table 2: Representative Bond Lengths in a Solvated Grignard Reagent (Ethylmagnesium Bromide Dietherate)
Data from the single crystal X-ray diffraction study of C₂H₅MgBr·2(C₂H₅)₂O.
| Bond | Atom 1 | Atom 2 | Bond Length (Å) |
| Mg-Br | Mg | Br | 2.44 |
| Mg-C | Mg | C (ethyl) | 2.15 |
| Mg-O | Mg | O (ether 1) | 2.01 |
| Mg-O | Mg | O (ether 2) | 2.06 |
Powder X-ray Diffraction for Crystalline Phase Identification and Polymorph Studies
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze microcrystalline materials. Instead of a single crystal, a powdered sample containing a vast number of randomly oriented crystallites is used. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase.
In the context of bromo[(2-fluorophenyl)methyl]magnesium, PXRD is valuable for several applications:
Phase Identification: The experimental PXRD pattern can be compared to reference patterns from databases or calculated from single-crystal data to confirm the identity of the bulk material.
Purity Assessment: It can detect the presence of crystalline impurities, such as magnesium oxide (from reaction with oxygen) or unreacted magnesium metal.
Polymorph Screening: Polymorphism is the existence of multiple crystal forms of the same compound, which can have different physical properties. PXRD is a primary tool for identifying and distinguishing between different polymorphs, as each will produce a distinct diffraction pattern. Changes in peak positions or the appearance of new peaks can indicate a phase transformation.
While PXRD does not provide the detailed structural solution of SCXRD, it is an essential tool for quality control and for studying the solid-state properties of bulk crystalline powders.
Electron Diffraction for Gas-Phase Structural Elucidation
Gas-Phase Electron Diffraction (GED) is an experimental method used to determine the molecular structure of volatile compounds in the gas phase. By analyzing how a beam of electrons is scattered by the molecules, one can deduce internuclear distances and bond angles. This technique is powerful because it provides information about the structure of free molecules, devoid of the intermolecular forces present in a crystal lattice.
For organometallic compounds, GED has been used to study the structures of simple, volatile species. For example, the structures of ferrocene (B1249389) and other metallocenes have been investigated in the gas phase, revealing details about ring conformation that differ from the solid state. In the case of a Grignard reagent like bromo[(2-fluorophenyl)methyl]magnesium, a GED study would require the compound to be sufficiently volatile and thermally stable to exist in the gas phase.
If a GED experiment were feasible, it could determine:
The equilibrium geometry of the unsolvated (2-fluorophenyl)methyl]MgBr molecule.
The key bond lengths and angles without the influence of solvent coordination or crystal packing effects.
This information would be highly valuable for computational chemists seeking to model the intrinsic properties of the molecule and for understanding the fundamental bonding between the organic fragment, the magnesium atom, and the halogen.
Challenges and Future Research Directions
Elucidating Unresolved Mechanistic Ambiguities in Grignard Reagent Formation and Reaction
Despite being discovered over a century ago, the precise mechanism of Grignard reagent formation and its subsequent reactions remains a subject of active investigation and debate. acs.orgnih.govoperachem.com The complexity stems from multiple coexisting organomagnesium species in solution, governed by the Schlenk equilibrium, and competing reaction pathways. acs.orgnih.govrsc.org
Key unresolved questions include the exact nature of the species on the magnesium metal surface during formation and the factors that dictate the balance between two primary reaction mechanisms: the polar (nucleophilic addition) pathway and the radical single-electron transfer (SET) pathway. acs.orgoperachem.comalfredstate.edu
Grignard Reagent Formation: The insertion of magnesium into the carbon-halogen bond is thought to involve radical intermediates and processes occurring on the magnesium surface. alfredstate.eduleah4sci.com However, a detailed, universally accepted model of this heterogeneous process is still lacking. Kharasch and Reinmuth speculated that the reaction involves radicals and might occur via "surface adherent radicals". alfredstate.edu
Reaction Mechanisms (Polar vs. SET): The reaction of a Grignard reagent with a carbonyl compound can proceed through either a nucleophilic addition or a radical mechanism involving single-electron transfer. acs.orgnih.gov The choice of pathway is subtly influenced by the substrate, the Grignard reagent's organic group, solvent, and temperature. acs.orgacs.org For example, substrates with low reduction potentials and bulky substituents tend to favor the radical mechanism, while aliphatic ketones and aldehydes often react via the polar route. operachem.comacs.org Quantum-chemical calculations have shown that while the homolytic cleavage of the Mg-C bond requires high energy in a pure Grignard solution, the presence of a substrate with a low-lying empty π orbital can significantly facilitate this process, promoting the radical pathway. acs.orgnih.govresearchgate.net
Computational studies suggest that multiple organomagnesium species present due to the Schlenk equilibrium are all competent reagents, often with similar activation energies, implying that reactions may proceed through an ensemble of parallel pathways rather than a single, dominant one. acs.orgnih.govresearchgate.net This multifaceted nature has slowed the rational design of more efficient reaction variants. acs.org
Development of Greener and More Sustainable Synthetic Protocols for Organomagnesium Reagents
Traditional synthesis of Grignard reagents like Magnesium, bromo[(2-fluorophenyl)methyl]-, relies heavily on volatile and hazardous organic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) under strictly anhydrous conditions. cosmosmagazine.comsciencedaily.com This process is energy-intensive and generates significant environmental waste. cosmosmagazine.com Consequently, a major research thrust is the development of more sustainable synthetic protocols.
Recent innovations include:
Mechanochemistry (Ball-Milling): Japanese researchers have demonstrated that Grignard reagents can be synthesized using a ball-milling technique. cosmosmagazine.comsciencedaily.com This method drastically reduces the amount of organic solvent required—by up to 90%—or in some cases, eliminates it entirely. cosmosmagazine.comnih.gov While the solvent-free method gives a lower yield (around 6%), the low-solvent approach can achieve yields as high as 94%. cosmosmagazine.com This process is also less sensitive to air and moisture, simplifying the experimental setup. cosmosmagazine.comsciencedaily.com
Continuous Flow Synthesis: Continuous stirred-tank reactor (CSTR) systems offer a safer and more efficient alternative to large-scale batch production. gordon.eduaiche.org This approach minimizes hazards by operating with small reaction volumes and allows for better control over the exothermic reaction. gordon.eduaiche.org
These greener approaches not only reduce the environmental footprint but also offer potential economic benefits by simplifying procedures and reducing waste disposal costs. sciencedaily.combeyondbenign.org
| Method | Key Features | Advantages | Challenges/Limitations | Reference |
|---|---|---|---|---|
| Traditional Batch | Requires large volumes of anhydrous organic solvents (e.g., THF, diethyl ether). | Well-established and widely understood. | Hazardous solvents, strict anhydrous conditions, high energy consumption, significant waste generation. | cosmosmagazine.com |
| Mechanochemistry (Ball-Milling) | Mechanical force used to initiate reaction with minimal or no solvent. | Drastic reduction in solvent use, less sensitivity to air/water, potential for new reagent synthesis from insoluble precursors. | Yields can be lower in completely solvent-free systems; scalability for industrial production is under investigation. | cosmosmagazine.comsciencedaily.comnih.gov |
| Continuous Flow (CSTR) | Reagents are continuously fed into and mixed in a reactor. | Enhanced safety (small reaction volume), better temperature control, improved consistency, reduced waste and energy use. | Requires specialized equipment; process development for heterogeneous systems can be complex. | gordon.eduaiche.orgresearchgate.net |
| Alternative Solvents | Use of greener solvents like 2-MeTHF. | Reduced environmental impact, derived from renewable resources, can improve selectivity. | Solvent properties may require re-optimization of reaction conditions. | gordon.edu |
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Expanding Substrate Scope and Achieving Enhanced Chemo-, Regio-, and Stereoselectivity
A primary goal in contemporary organic synthesis is to broaden the range of molecules that can be used in Grignard reactions and to control the reaction's outcome with high precision.
Expanding Substrate Scope: While classic Grignard reactions involve aldehydes and ketones, research aims to include a wider variety of electrophiles. mt.comleah4sci.comvaia.com Challenges arise from the high reactivity and basicity of Grignard reagents, which can lead to side reactions with many functional groups. numberanalytics.comnumberanalytics.com Recent advances have shown success with less conventional substrates like N-protected aziridine-2-carboxaldehydes and have enabled transformations such as the dicarbofunctionalization of vinyl azaarenes. researchgate.netnih.gov The development of mechanochemical synthesis methods has also opened the door to using poorly soluble organohalides that are incompatible with traditional solution-based methods. sciencedaily.comnih.gov
Achieving Selectivity:
Chemoselectivity: This involves making the Grignard reagent react with one functional group in a molecule that contains several reactive sites. slideshare.net For instance, in a molecule with both a ketone and an ester, a Grignard reagent might react preferentially with the more electrophilic ketone.
Regioselectivity: This applies when a substrate has multiple sites where the reagent could attack, such as in α,β-unsaturated ketones. Grignard reagents typically favor 1,2-addition (attack at the carbonyl carbon), while organocuprates favor 1,4-addition (conjugate addition). researchgate.net
Stereoselectivity: Controlling the three-dimensional arrangement of atoms in the product is crucial, especially in drug synthesis. High diastereoselectivity can often be achieved through chelation control, where a Lewis basic atom in the substrate coordinates to the magnesium ion, directing the Grignard reagent to a specific face of the molecule. acs.orgnih.govnih.gov The Felkin-Anh model is also commonly used to predict the stereochemical outcome of additions to chiral aldehydes and ketones. wikipedia.org
Achieving high selectivity often requires careful tuning of the reagent, substrate, solvent, and temperature, and may involve the use of additives or modified Grignard reagents. nih.gov
Design of Novel Catalytic Systems Utilizing Magnesium, bromo[(2-fluorophenyl)methyl]-
While Grignard reagents are typically viewed as stoichiometric reagents, they play a crucial role in the design and function of various catalytic systems. Research in this area focuses on using organomagnesium compounds as precursors or active components in catalysis.
Transition-Metal Catalyzed Cross-Coupling: Grignard reagents like Magnesium, bromo[(2-fluorophenyl)methyl]- are essential nucleophiles in cross-coupling reactions catalyzed by transition metals such as palladium, nickel, iron, and cobalt. acs.org These reactions, like the Kumada, Tamao, and Kharasch couplings, form C-C bonds between the Grignard's organic group and an organic halide. nih.govacs.org Iron, being inexpensive and non-toxic, has garnered significant interest as a catalyst for these transformations, offering a more sustainable alternative to palladium. acs.org
Grignard Reagents as Precatalysts: Recent studies have shown that simple Grignard reagents themselves can act as precatalysts for certain reactions. For example, methylmagnesium bromide has been shown to be a precatalyst for the dehydrocoupling of silanes and amines to form Si-N bonds. rsc.org This discovery suggests that ancillary ligands are not always necessary and opens up possibilities for simpler catalytic systems. rsc.org
Grignard-Type Reactions: Novel catalytic systems are being designed to achieve Grignard-type transformations under milder or more functional-group-tolerant conditions. For example, a ruthenium(II) PNP-pincer complex can catalyze a Grignard-type reaction using alcohols as carbonyl surrogates, generating H₂ and N₂ as the only byproducts. nih.gov This avoids the need to pre-oxidize the alcohol to an aldehyde or ketone, expanding the utility of this fundamental bond-forming reaction. nih.gov
Future work will likely focus on designing catalytic cycles where a species like Magnesium, bromo[(2-fluorophenyl)methyl]- could be regenerated or used in substoichiometric amounts, further enhancing the efficiency and sustainability of these powerful synthetic tools.
Advanced Characterization Techniques for Reactive Organomagnesium Species In Situ
The high reactivity and sensitivity to air and moisture of Grignard reagents make their study challenging. numberanalytics.com Understanding reaction mechanisms, kinetics, and the influence of reaction variables requires analytical techniques that can monitor these species directly in the reaction mixture (in situ).
In Situ Spectroscopy:
FTIR (Fourier-Transform Infrared) Spectroscopy: This technique is widely used to monitor Grignard reactions in real-time. mt.commt.com By tracking the disappearance of the organic halide starting material and the appearance of the Grignard reagent and subsequent products, chemists can gain insight into reaction initiation, rate, and completion. This is particularly valuable for managing the induction period and the strong exotherm associated with Grignard formation, enhancing process safety. mt.commt.com
Raman Spectroscopy: Raman is another powerful vibrational spectroscopy technique for in situ analysis. It has been successfully used to monitor the transmetalation of Grignard reagents with manganese(II) chloride in real-time. acs.orgacs.org The technique can distinguish between the C-H bonds adjacent to magnesium in the Grignard reagent and those adjacent to manganese in the transmetalated product, allowing for accurate determination of the reaction endpoint. acs.org
NMR (Nuclear Magnetic Resonance) Spectroscopy: In situ NMR can provide detailed structural information about the species present in solution. It has been used to monitor the formation of Hauser bases (amidomagnesium bromides) via an in situ Grignard metalation method, detecting intermediates and byproducts like ethene. researchgate.net
These advanced techniques provide a window into the reaction as it happens, moving beyond the analysis of final products to understand the dynamic interplay of reactive intermediates. This data is critical for optimizing reaction conditions, ensuring safety, and validating mechanistic hypotheses derived from computational studies. aiche.orgacs.org
Integration of Multiscale Computational and Experimental Approaches for Predictive Reagent Design
Combining computational modeling with experimental validation offers a powerful paradigm for advancing the understanding and application of Grignard reagents. This integrated approach aims to move from heuristic optimization to rational, predictive design.
Computational Modeling:
Density Functional Theory (DFT): DFT calculations have become a cornerstone for investigating Grignard reaction mechanisms. nih.govacs.orgchemrxiv.org These studies can map out potential energy surfaces for different reaction pathways (e.g., polar vs. SET), identify transition state structures, and explain observed stereo- and regioselectivity. nih.govacs.org For instance, computational models have shown that dimeric Grignard reagents can be more reactive than monomeric species and have helped rationalize the role of the solvent and substrate in promoting radical pathways. nih.govacs.orgresearchgate.net
Molecular Dynamics (MD): Ab initio MD simulations can model the dynamic behavior of Grignard reagents in solution, providing insights into the Schlenk equilibrium and the crucial role of solvent molecule dynamics in the reaction energy profile. nih.govresearchgate.net
Synergy with Experiment: The true power of this approach lies in the feedback loop between theory and practice. Computational predictions can guide experimental design, suggesting which substrates, solvents, or additives might favor a desired outcome. rsc.org Conversely, experimental results—such as kinetic data from in situ spectroscopy or product distributions—provide essential benchmarks for refining and validating computational models. rsc.orgchemrxiv.org For example, a recent study combined DFT calculations with experimental work to investigate the diastereoselective addition of a Grignard reagent to an N-sulfinylimine, finding that the calculated diastereomeric ratio closely matched the experimental result. chemrxiv.org
This integrated strategy is crucial for tackling the inherent complexity of Grignard chemistry, ultimately enabling the predictive design of new reagents and reaction conditions with enhanced efficiency, selectivity, and sustainability.
Q & A
Q. What are the optimal synthetic routes for preparing Magnesium, bromo[(2-fluorophenyl)methyl]-?
- Methodological Answer : The compound is synthesized via a Grignard reagent preparation protocol. A typical procedure involves reacting 2-fluorobenzyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere (argon/nitrogen). Critical parameters include:
- Magnesium activation : Pre-treatment with iodine or ultrasonication to remove oxide layers .
- Reaction kinetics : Monitoring exothermic initiation (color change to turbid gray) and maintaining reflux at 40–60°C for 1–2 hours .
- Purity validation : Titration with 2,5-dimethylphenol to quantify active Grignard yield, followed by NMR (¹H, ¹⁹F) to confirm absence of protonated byproducts .
Q. How is the stability of Magnesium, bromo[(2-fluorophenyl)methyl]- assessed under varying storage conditions?
- Methodological Answer : Stability studies are conducted using:
- Thermogravimetric analysis (TGA) : To determine decomposition temperatures (typically >100°C in inert solvents).
- Moisture sensitivity tests : Exposure to controlled humidity (5–95% RH) via Karl Fischer titration to quantify hydrolysis rates .
- Long-term storage : Solutions in THF retain >90% reactivity for 30 days when stored at –20°C under argon, as validated by reaction with benzophenone to form tertiary alcohols .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of Magnesium, bromo[(2-fluorophenyl)methyl]- in nucleophilic additions?
- Methodological Answer : Computational studies (DFT at B3LYP/6-31G*) reveal that the fluorine substituent induces ortho-directing effects via electron-withdrawing resonance, stabilizing transition states in ketone additions. Experimental validation includes:
- Competitive reactions : Comparing yields with non-fluorinated analogs (e.g., benzylmagnesium bromide) in carbonyl additions. Fluorinated derivatives show >70% selectivity for α-addition to aldehydes due to enhanced electrophilicity at the β-carbon .
- Kinetic isotope effects : Deuterium labeling at the benzylic position confirms rate-determining Mg–C bond cleavage .
Q. How do solvent coordination effects influence the reactivity of Magnesium, bromo[(2-fluorophenyl)methyl]- in cross-coupling reactions?
- Methodological Answer : Solvent polarity and donor strength modulate the Schlenk equilibrium (2 RMgX ⇌ MgX₂ + R₂Mg). Key findings:
- Ethereal solvents : THF stabilizes monomeric species, enhancing reactivity in Negishi couplings (Pd(PPh₃)₄ catalyst, 80% yield for biaryl products) .
- Additive effects : Addition of NMP (N-methylpyrrolidone) suppresses dimerization in toluene, enabling Kumada couplings at ambient temperatures .
- In situ monitoring : Raman spectroscopy (Mg–Br stretch at 250 cm⁻¹) tracks solvent-dependent speciation .
Data Contradictions and Resolution Strategies
Q. Conflicting reports exist on the compound’s compatibility with ester substrates. How can researchers resolve this?
- Methodological Answer : Discrepancies arise from competing elimination vs. addition pathways. Resolution strategies include:
- Substrate screening : Testing esters with varying steric bulk (e.g., methyl vs. tert-butyl esters). Bulky groups reduce elimination by hindering β-hydride abstraction .
- Low-temperature protocols : Conducting reactions at –78°C (dry ice/acetone bath) to favor kinetic control, yielding >60% addition products .
- Computational modeling : Identifying transition-state barriers for elimination (ΔG‡ >25 kcal/mol) using Gaussian 16 .
Experimental Design Considerations
Q. What analytical techniques are critical for characterizing reaction intermediates involving Magnesium, bromo[(2-fluorophenyl)methyl]-?
- Methodological Answer :
- In situ NMR : ¹⁹F NMR tracks fluorine environment changes (δ –110 to –120 ppm for Mg-bound vs. free fluoride) .
- Mass spectrometry (HRMS) : Detects transient organomagnesium species (e.g., [Mg(C₇H₅F)Br]⁺, m/z 221.9722) .
- X-ray crystallography : Limited to stable adducts (e.g., TMEDA-coordinated complexes) to resolve Mg coordination geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
